molecular formula C27H32O7 B12143362 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B12143362
M. Wt: 468.5 g/mol
InChI Key: BMIRSPSDOWDYFY-UHFFFAOYSA-N
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Description

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of coumarins and benzoates. This compound is characterized by its unique structure, which includes a chromenone core substituted with hexyl, dimethyl, and trimethoxybenzoate groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of appropriate aldehydes with active methylene compounds under basic conditions to form the chromenone structure. The hexyl and dimethyl groups are introduced through alkylation reactions, while the trimethoxybenzoate moiety is attached via esterification reactions using suitable reagents like trimethoxybenzoic acid and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trimethoxybenzoate group, in particular, may enhance its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C27H32O7

Molecular Weight

468.5 g/mol

IUPAC Name

(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C27H32O7/c1-7-8-9-10-11-20-16(2)19-12-13-21(17(3)24(19)34-27(20)29)33-26(28)18-14-22(30-4)25(32-6)23(15-18)31-5/h12-15H,7-11H2,1-6H3

InChI Key

BMIRSPSDOWDYFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)OC1=O)C

Origin of Product

United States

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